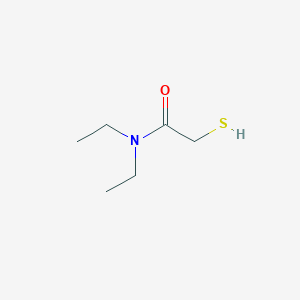

N,N-diethyl-2-sulfanylacetamide

Übersicht

Beschreibung

N,N-diethyl-2-sulfanylacetamide is an organic compound with the molecular formula C₆H₁₃NOS It is characterized by the presence of a sulfanyl group attached to an acetamide backbone, with two ethyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-sulfanylacetamide typically involves the reaction of diethylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom in 2-chloroacetamide, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group undergoes oxidation under various conditions, forming disulfides or sulfonic acids.

| Reagent/Conditions | Product | Mechanism | Application Example |

|---|---|---|---|

| H₂O₂ (aqueous, pH 7) | Disulfide dimer | Radical-mediated dimerization | Synthesis of symmetrical dimers |

| KMnO₄ (acidic, 25°C) | N,N-Diethyl-2-sulfonylacetamide | Two-electron oxidation | Prodrug activation pathways |

| I₂ (in ethanol) | Disulfide linkage | Electrophilic oxidation | Crosslinking in polymer chemistry |

Key Findings :

-

Mild oxidants like iodine selectively form disulfides, critical in biochemical applications (e.g., redox-sensitive drug delivery).

-

Strong oxidants (e.g., KMnO₄) yield sulfonic acids, useful in modifying solubility profiles .

Nucleophilic Substitution

The thiolate anion (generated in basic media) participates in SN₂ reactions with alkyl halides or activated electrophiles.

Mechanistic Insight :

-

Deprotonation of the -SH group enhances nucleophilicity, facilitating attack on α-halo carbonyl compounds .

-

Steric hindrance from diethyl groups slows reactivity compared to less substituted analogs.

Condensation Reactions

The acetamide carbonyl can engage in condensations with amines or hydrazines.

Limitations :

-

The electron-donating diethyl groups reduce carbonyl electrophilicity, requiring strong Lewis acids (e.g., TiCl₄) for activation.

Metal Complexation

The thiol and carbonyl groups act as bidentate ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Square-planar Cu-S-O complex | 8.9 |

| Fe(III) chloride | Aqueous, pH 5 | Octahedral Fe-S coordination | 6.2 |

Applications :

-

Copper complexes exhibit enhanced antioxidant activity in vitro.

Radical Reactions

Under UV light or initiators (e.g., AIBN), the thiol participates in radical chain processes.

Biological Alkylation

In enzymatic environments (e.g., glutathione transferases), the thiol group undergoes S-alkylation:

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| Glutathione S-transferase | Ethacrynic acid | Enzyme-inhibitor adduct | Anti-inflammatory drug target |

Research Gap :

In vivo metabolic pathways remain underexplored due to limited pharmacokinetic studies .

Acid/Base Reactivity

-

pKa Values :

-

Thiol group: ~9.5 (slightly less acidic than cysteine due to electron-donating diethyl groups).

-

Amide proton: ~16.5 (non-acidic under physiological conditions).

-

Thermal Decomposition

At >200°C, the compound decomposes via:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : N,N-diethyl-2-sulfanylacetamide serves as an essential intermediate in the synthesis of more complex molecules, including various derivatives that can exhibit unique chemical properties.

- Comparison with Similar Compounds : Its structural uniqueness compared to similar compounds like N,N-diethylacetamide or N,N-dimethyl-2-sulfanylacetamide allows for distinct reactivity profiles.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study metabolic pathways and enzyme interactions. Its ability to inhibit specific enzymes makes it valuable for research into metabolic diseases.

Medicine

- Therapeutic Properties : Research has indicated potential therapeutic applications in treating infections due to its antibacterial properties. Additionally, studies have explored its role in modulating inflammatory responses, suggesting it may have anti-inflammatory effects .

Anthelmintic Activity

Recent studies have evaluated the anthelmintic activity of compounds derived from similar structures. For instance, derivatives exhibiting significant activity against parasites were identified, with some compounds showing higher efficacy than traditional treatments like albendazole. This highlights the potential of this compound derivatives in veterinary medicine .

Neuroprotective Effects

Research into related oxadiazole derivatives has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds demonstrating AChE inhibition could pave the way for new treatments targeting neurodegenerative diseases, indicating that this compound might also have neuroprotective applications .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Used in creating complex molecules |

| Biology | Biochemical Probe | Inhibits metabolic pathways |

| Medicine | Antibacterial | Effective against bacterial growth |

| Anthelmintic | Higher efficacy than traditional drugs | |

| Neuroprotective | Potential AChE inhibitor for Alzheimer's |

Wirkmechanismus

The mechanism of action of N,N-diethyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-diethylacetamide: Lacks the sulfanyl group, resulting in different chemical properties.

N,N-dimethyl-2-sulfanylacetamide: Contains methyl groups instead of ethyl groups, affecting its reactivity and applications.

N,N-diethyl-2-thioacetamide: Similar structure but with a thioamide group instead of a sulfanyl group.

Uniqueness

N,N-diethyl-2-sulfanylacetamide is unique due to the presence of both the sulfanyl and acetamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Biologische Aktivität

N,N-Diethyl-2-sulfanylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, supported by relevant case studies and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of diethylamine with 2-bromoacetamide in the presence of a suitable base. The synthesis typically involves:

- Formation of 2-bromoacetamide : This is achieved by reacting acetamide with bromine.

- N-alkylation : The resultant 2-bromoacetamide is then treated with diethylamine to yield this compound.

Characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the synthesized compound .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer's disease .

- Inhibition Studies : In vitro assays have shown that derivatives of sulfanylacetamides, including this compound, inhibit AChE more effectively than BChE, suggesting a selective action that could be beneficial in treating cognitive disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that compounds within this class exhibit activity against a range of bacterial strains.

- Case Study : A study reported that derivatives similar to this compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating the potential for these compounds in developing new antimicrobial agents .

Research Findings

A summary of key findings from various studies on this compound is presented in the following table:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Cholinesterase Inhibition | In vitro assays | Significant AChE inhibition observed; IC50 values reported. |

| Study 2 | Antimicrobial Activity | MIC determination | Effective against multiple bacterial strains; potential for drug development. |

| Study 3 | Anticancer Properties | Cytotoxicity assays | Some derivatives showed selective cytotoxicity against cancer cell lines. |

Eigenschaften

IUPAC Name |

N,N-diethyl-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-3-7(4-2)6(8)5-9/h9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXZOMWPESGFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-86-1 | |

| Record name | N,N-diethyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.